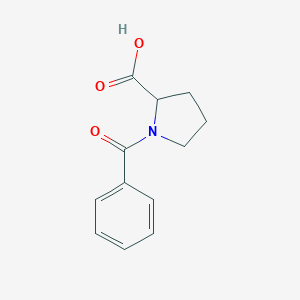

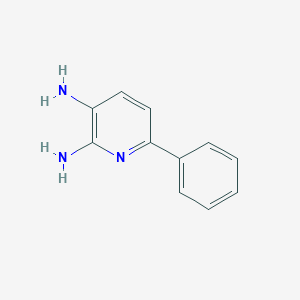

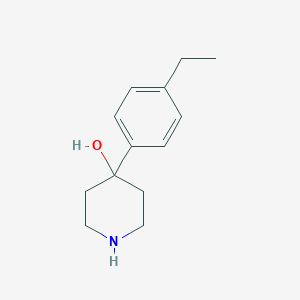

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline

Overview

Description

Synthesis Analysis

The synthetic routes towards such systems like “4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline” are less developed than their fully aromatic counterparts . The contemporary approaches to 1,4,5,6-tetrahydropyrimidines generally include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols; selective reduction of pyrimidines; ring expansion chemistry of cyclopropanes, aziridines, and azetidines; and miscellaneous examples such as various multicomponent reactions .Molecular Structure Analysis

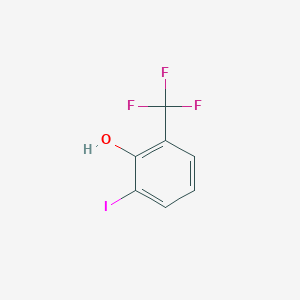

The molecular formula of “4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline” is C10H13N3 . The molecular weight is 175.233 g/mol .Scientific Research Applications

Synthesis and Structure-Activity Relationships in Drug Development

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline derivatives have been synthesized and analyzed for their roles in drug development. For instance, 2-Anilino-4-(thiazol-5-yl)pyrimidines, a class of cyclin-dependent kinase inhibitors, have been developed with variants showing potent inhibition properties. These compounds, related structurally to 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, demonstrate significant antiproliferative and proapoptotic effects, aligned with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

Molecular Binding and Antiparasitic Activity

Compounds incorporating 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline have demonstrated notable binding properties to nucleic acids, contributing to their antiparasitic activities. These derivatives have shown strong binding to DNA model sequences and inhibited topoisomerase II from microbial sources, highlighting their potential in antimicrobial applications (Spychała et al., 1994).

Antihistaminic Action and Molecular Geometry

The compound (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, related to 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, has been synthesized and demonstrated significant in vitro H1-antihistaminic activity. This activity is notable in the context of bronchorelaxant effects observed in histamine-contracted guinea pig tracheal chain. Additionally, theoretical studies have revealed insights into the molecular geometry and nucleophilic properties of this compound, further emphasizing its potential in medicinal chemistry (Genç et al., 2013).

Synthesis and Application in Nanotechnology

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline derivatives have also found applications in nanotechnology. For example, the synthesis of novel dendritic melamine-based compounds incorporating 4-(n-octyloxy)aniline, structurally related to 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, has led to the development of compounds with unique self-assembling and self-organizing properties. These properties are crucial for applications in materials science and nanotechnology (Morar et al., 2018).

Electroluminescent Properties and OLED Applications

The synthesis of compounds with 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline as a core structure has led to the development of materials with notable electroluminescent properties. These materials have been explored for their potential in organic light-emitting diodes (OLEDs) applications, demonstrating the versatility of this chemical structure in advanced electronic and photonic devices (Jin et al., 2020).

properties

IUPAC Name |

4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDYCNXXQBVTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601933 | |

| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

CAS RN |

129545-66-0 | |

| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)